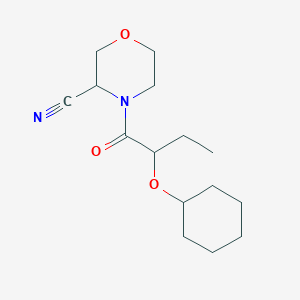![molecular formula C18H18ClN3OS B2464698 N-(5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamid-Hydrochlorid CAS No. 1189722-95-9](/img/structure/B2464698.png)
N-(5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamid-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide hydrochloride” is a chemical compound with the molecular formula C8H10N2O2S·HCl . It appears as a light orange to yellow to green powder or crystal . This compound can be used as a reagent for the synthesis of diamide derivatives .
Molecular Structure Analysis
The molecular structure of this compound is confirmed by NMR . The InChI code for this compound is 1S/C8H10N2O2S/c1-10-3-2-5-6(4-10)13-7(9-5)8(11)12 .
Chemical Reactions Analysis
This compound can be used as a reagent in the synthesis of diamide derivatives . It is also used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 234.70 . It is a solid at 20 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
- Die Verbindung wurde auf ihr Potenzial als oral verfügbares Antikoagulans untersucht. Forscher synthetisierten eine Reihe von N-(6-Chlornphthalen-2-yl)sulfonylpiperazinderivaten, darunter den 5-Methyl-4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-Typ 61. Dieses Derivat zeigte eine potente Anti-Faktor-Xa (fXa)-Aktivität und verlängerte die Prothrombinzeit (PT) bei Ratten. Röntgenkristallstrukturanalyse enthüllte seine Bindungsart an die S4- und S1-Subseiten von fXa .
- Die Verbindung kann als organisches Zwischenprodukt in der synthetischen Chemie dienen. Beispielsweise wird N-(2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropansulfonamid durch nukleophile und Amidierungsreaktionen synthetisiert, was es für eine weitere Funktionalisierung nützlich macht .
- Rechenstudien, einschließlich ab-initio-Energieberechnungen, haben die konformationelle Stabilität und die Bindungsinteraktionen dieser Verbindung untersucht. Interessanterweise wurde ein intramolekularer S-O-Nahkontakt entdeckt, der seine Affinität zur S4-Subseite von fXa beeinflusst .
Forschung zu Antikoagulanzien
Organische Synthese und Zwischenprodukte
Molekularmodellierung und Konformationsstudien
Wirkmechanismus
Target of Action
The primary targets of “N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide hydrochloride” are currently unknown . This compound is a research chemical and more studies are needed to identify its specific targets and their roles .
Mode of Action
As a research chemical, it’s likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or how much of the compound is able to reach its target and exert its effect .
Result of Action
As a research chemical, its effects are likely to be the subject of ongoing study .
Biochemische Analyse
Biochemical Properties
It is known that this compound is used in the synthesis of diamide derivatives, which are known to be antithrombotics . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in blood clotting processes.
Molecular Mechanism
It is known to be used in the synthesis of diamide derivatives, which are antithrombotics This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to blood clotting
Eigenschaften
IUPAC Name |
N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)naphthalene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS.ClH/c1-21-9-8-15-16(11-21)23-18(19-15)20-17(22)14-7-6-12-4-2-3-5-13(12)10-14;/h2-7,10H,8-9,11H2,1H3,(H,19,20,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGSWQUXHCRLHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

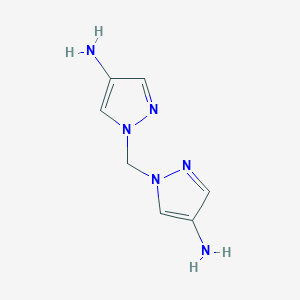
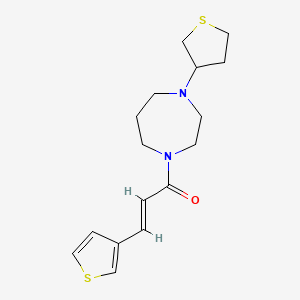
![2-[(3,4-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B2464618.png)
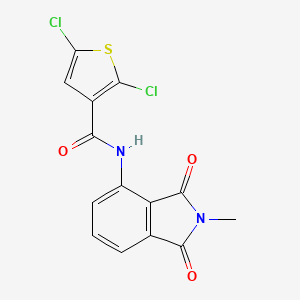
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2464623.png)
![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B2464625.png)

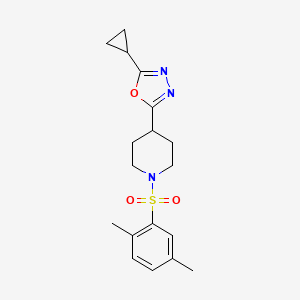
![5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2464630.png)
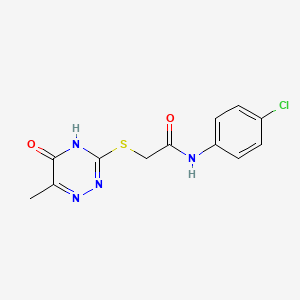
![9,11-Dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine](/img/structure/B2464633.png)
![3-phenyl-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2464634.png)
